Z-Tyr-leu-NH2

Overview

Description

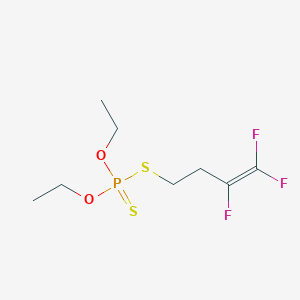

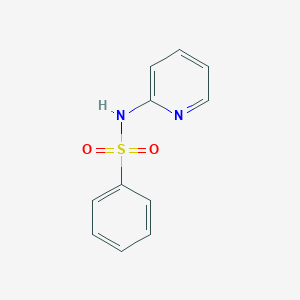

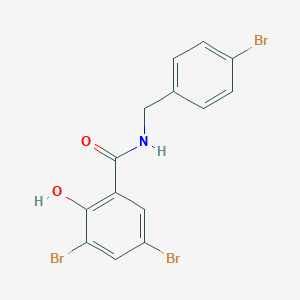

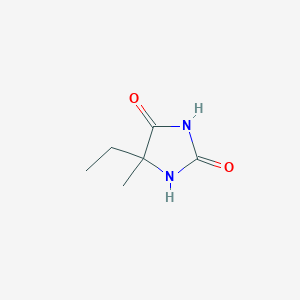

Z-Tyr-leu-NH2 is a dipeptide with the molecular formula C23H29N3O5 . It is used for experimental and research purposes .

Synthesis Analysis

The dipeptide derivatives Z-Tyr-Leu-NH2 were synthesized by α-chymotrypsin-catalyzed coupling reactions in solvent systems consisting of buffer and ethyl acetate . In comparison to a pure aqueous medium, the product formation is greatly enhanced in a biphasic medium due to extraction of the dipeptide into the organic phase .Molecular Structure Analysis

The molecular structure of Z-Tyr-leu-NH2 can be analyzed using various tools such as PepDraw . The binding styles of tetrapeptides were predicted in the active site of papain and cathepsin K .Chemical Reactions Analysis

A simple model dipeptide Boc-NH-(OPyr)Tyr-Leu-CO2Me could exclusively produce the ortho-, mono-acetylated Tyr product in the presence of EtOH using Pd(OAc)2 as the catalyst, an aqueous solution of TBHP as the oxidant, and toluene as the solvent at 120 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of Z-Tyr-leu-NH2 include its structure, synthetic routes, and safety information . More specific properties like melting point, boiling point, density, molecular formula, molecular weight, and physical properties can be found on various chemical databases .Scientific Research Applications

Peptide Synthesis and Pharmacological Properties :

- The synthesis of peptides like [1-L-penicillamine,4-L-leucine]oxytocin involves compounds similar to Z-Tyr-leu-NH2. These peptides exhibit specific pharmacological properties, such as antioxytocic and vasodepressor activities, without significant effects on the rat kidney (Ferger & Chan, 1975).

Human Protein Z Research :

- Human Protein Z, a component of plasma, has been studied for its structural and physiological properties. Its NH2-terminal sequence, which includes components similar to Z-Tyr-leu-NH2, is part of ongoing research to understand its function (Broze & Miletich, 1984).

Zinc Finger Motif Studies :

- Research on the Zn finger motif, which includes sequences like Z-Tyr-leu-NH2, has provided insights into the structural inequivalence of phenylalanine and tyrosine in the hydrophobic core. This research is significant for understanding the molecular architecture of Zn finger proteins (Jasanoff & Weiss, 1993).

Enzymatic Peptide Fragment Condensation :

- The synthesis of insect neuropeptide derivatives, which includes sequences like Z-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, has been achieved using enzymatic methods. This approach is important for the efficient and selective synthesis of biologically active peptides (Xaus et al., 1992).

Protease Activity in Soil Samples :

- Research on the protease activity in soil, using substrates like Z-Phe-Tyr-Leu, contributes to our understanding of soil biochemistry and the role of enzymes in soil nutrient cycles (Hayano, 1993).

Matrix Metalloproteinase Research :

- Studies on matrix metalloproteinases (MMPs) from human rectal carcinoma cells have revealed insights into the enzymatic activity and substrate specificity. The NH2-terminal sequence of these MMPs, which includes Tyr-Ser-Leu-Phe-Pro-Asn-Ser, is important for understanding their role in pathological conditions (Imai et al., 1995).

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-15(2)12-19(21(24)28)25-22(29)20(13-16-8-10-18(27)11-9-16)26-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWMILNKWCAPU-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Tyr-leu-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)